molecular formula C6H13NO5 B8353514 5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol

5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol

Cat. No. B8353514
M. Wt: 179.17 g/mol
InChI Key: FFHSAAAKCQFNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05260447

Procedure details

A solution of 19.3 mg of trehazolin (prepared as described in Example 1 above) dissolved in 1 ml of 4N aqueous hydrochloric acid was placed in an ampoule and hydrolyzed by heating it at 100° C. for 24 hours. At the end of this time, the reaction mixture was mixed with water and then concentrated to dryness by evaporation under reduced pressure. The residue was again mixed with water and concentrated to dryness by evaporation under reduced pressure, to distill off the hydrochloric acid. The residue from this distillation was dissolved in 20 ml of water, and the pH of the solution was adjusted to a value of 6.0. The resulting solution was passed through a column of 20 ml of Amberlite CG-50 (NH4+)--trade mark--and the column was washed with 60 ml of deionized water and then eluted with 0.2N aqueous ammonia. The eluate was concentrated by evaporation under reduced pressure, and the residue was lyophilized to give 5.1 mg of impure 5-amino-1 -(hydroxymethyl)cyclopentane-1,2,3,4-tetraol as a colorless powder.
Name
trehazolin
Quantity
19.3 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)[C@H]1O[C@H](NC2[O:13][C@@H:12]3[C@@H:14]([OH:21])[C@H:15]([OH:20])[C@:16]([OH:19])([CH2:17][OH:18])[C@@H:11]3[N:10]=2)[C@H](O)[C@@H](O)[C@@H]1O.O>Cl>[NH2:10][CH:11]1[C:16]([CH2:17][OH:18])([OH:19])[CH:15]([OH:20])[CH:14]([OH:21])[CH:12]1[OH:13]

Inputs

Step One
Name
trehazolin
Quantity
19.3 mg
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)NC2=N[C@@H]3[C@H](O2)[C@H]([C@@H]([C@@]3(CO)O)O)O)O)O)O)O
Name
Quantity
1 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was again mixed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off the hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
The residue from this distillation
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 20 ml of water
WASH
Type
WASH
Details
(NH4+)--trade mark--and the column was washed with 60 ml of deionized water
WASH
Type
WASH
Details
eluted with 0.2N aqueous ammonia
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1C(C(C(C1(O)CO)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 mg
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.